molecular formula C20H20ClN3O3S2 B2444332 1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine CAS No. 946300-30-7

1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine

Cat. No.: B2444332
CAS No.: 946300-30-7
M. Wt: 449.97
InChI Key: FCHLGSRFFNCVFV-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety and a sulfonyl group attached to a chlorophenyl ring, along with a methylthio-substituted phenyl group.

Properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-28-17-6-2-14(3-7-17)19-22-20(27-23-19)15-10-12-24(13-11-15)29(25,26)18-8-4-16(21)5-9-18/h2-9,15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHLGSRFFNCVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole intermediate with the sulfonylated chlorophenyl derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Use of continuous flow reactors: to enhance reaction efficiency and control.

    Optimization of reaction conditions: such as temperature, solvent, and catalyst to maximize yield.

    Purification techniques: like recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine involves its interaction with specific molecular targets. The compound’s sulfonyl and oxadiazole groups are key to its activity, potentially interacting with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine is unique due to its combination of a piperidine ring, oxadiazole moiety, and sulfonyl group, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Biological Activity

1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a piperidine ring, a 1,2,4-oxadiazole moiety, and a sulfonyl group attached to a chlorophenyl ring, along with a methylthio-substituted phenyl group. Its diverse functionalities suggest potential applications in various therapeutic areas.

Chemical Structure

The IUPAC name for this compound is 5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole. The molecular formula is C20H20ClN3O3S2C_{20}H_{20}ClN_3O_3S_2, and its structure can be represented as follows:

InChI 1S C20H20ClN3O3S2 c1 28 17 6 2 14 3 7 17 19 22 20 27 23 19 15 10 12 24 13 11 15 29 25 26 18 8 4 16 21 5 9 18 h2 9 15H 10 13H2 1H3\text{InChI 1S C20H20ClN3O3S2 c1 28 17 6 2 14 3 7 17 19 22 20 27 23 19 15 10 12 24 13 11 15 29 25 26 18 8 4 16 21 5 9 18 h2 9 15H 10 13H2 1H3}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

Anticancer Activity
Several studies have explored the anticancer properties of compounds containing the oxadiazole moiety. For instance, the compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. A study reported that derivatives of oxadiazoles showed promising results against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) .

Mechanism of Action
The mechanism of action appears to involve modulation of specific biochemical pathways through interactions with enzymes or receptors. The sulfonyl and oxadiazole groups are crucial for these interactions, potentially leading to the inhibition of tumor growth by affecting cell cycle progression and inducing apoptosis .

Antiviral Properties
Oxadiazoles have also been studied for their antiviral activities. Research has indicated that certain oxadiazole derivatives exhibit activity against RNA viruses, suggesting potential applications in antiviral therapies .

Case Studies

  • Antitumor Activity Evaluation : In one study, various oxadiazole derivatives were synthesized and tested for their anticancer effects using MTT assays. The results indicated that compounds with specific substitutions on the oxadiazole ring demonstrated significant antiproliferative activity through mechanisms involving G2/M cell cycle arrest and apoptosis induction .
  • Inhibition Studies : Another research effort focused on the inhibition of β-catenin signaling pathways by sulfonamide derivatives. Compounds similar to this compound were shown to inhibit Wnt-dependent transcription in colorectal cancer cells with IC50 values indicating potent activity .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibition of proliferation in MCF-7, SW480, A549 cell lines
Mechanism of ActionInduces apoptosis and G2/M arrest in cancer cells
AntiviralExhibits activity against RNA viruses
Enzyme InhibitionPotential interaction with enzymes related to cancer progression

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step pathways, typically starting with the formation of the 1,3,4-oxadiazole ring, followed by sulfonylation and coupling with the piperidine moiety. Key steps include:

  • Oxadiazole formation : Reacting carboxylic acid derivatives with hydrazine hydrate under reflux (ethanol, H₂SO₄, 3–4 hours) to form hydrazide intermediates. Subsequent cyclization with carbon disulfide (CS₂) and KOH yields the 1,3,4-oxadiazole core .
  • Electrophilic coupling : Using 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine as an electrophile. The reaction with oxadiazole nucleophiles occurs in DMF with LiH as a base (4–6 hours, stirring) .
  • Optimization : Monitor reaction progress via TLC, adjust reflux times based on substituent reactivity, and use methanol/water mixtures for recrystallization to improve yield and purity .

Basic: Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should be prioritized?

Answer:

  • IR spectroscopy : Identify sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • ¹H-NMR : Look for piperidine protons (δ 1.5–3.5 ppm, multiplet), methylsulfanyl (SCH₃) singlet (~δ 2.5 ppm), and aromatic protons (δ 7.0–8.0 ppm) .
  • EI-MS : Confirm molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of SO₂ or oxadiazole ring cleavage) .

Advanced: How can QSAR and in silico pharmacokinetic modeling guide the prediction of bioactivity and ADMET properties?

Answer:

  • QSAR : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features (e.g., methylsulfanyl group) with antibacterial activity. Validate models with experimental IC₅₀ data .
  • ADMET Prediction : Employ tools like ADMET Predictor™ to assess permeability (Blood-Brain Barrier penetration), metabolic stability (CYP450 interactions), and toxicity (hERG inhibition). For instance, the sulfonyl group may reduce bioavailability due to high polarity .

Advanced: How can researchers resolve contradictions in biological activity data across studies of structural analogs?

Answer:

  • Variable Control : Ensure consistent assay conditions (e.g., bacterial strain, incubation time). For example, substituents like chloro vs. methylsulfanyl may exhibit strain-specific activity .
  • Structural-Activity Analysis : Compare analogs with systematic substitutions (e.g., replacing methylsulfanyl with methoxy) to isolate electronic or steric effects. Use dose-response curves to quantify potency differences .

Advanced: What role do the 1,2,4-oxadiazole and sulfonyl groups play in modulating electronic properties and reactivity?

Answer:

  • Electronic Effects : The oxadiazole ring’s electron-withdrawing nature increases electrophilicity at the 5-position, enhancing nucleophilic substitution reactivity. The sulfonyl group stabilizes negative charge via resonance, influencing hydrogen-bonding interactions in target binding .
  • Reactivity Studies : Conduct Hammett analysis with substituents (e.g., -SCH₃ vs. -OCH₃) to quantify electronic contributions. DFT calculations can map electrostatic potential surfaces .

Basic: What in vitro assays are suitable for preliminary antibacterial evaluation?

Answer:

  • MIC Assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v) and test serial dilutions in Mueller-Hinton broth. Include ciprofloxacin as a positive control .
  • Zone of Inhibition : Apply disk diffusion methods (20 µg/disk) and measure zones after 18–24 hours at 37°C .

Advanced: What strategies improve crystallization for X-ray diffraction studies?

Answer:

  • Solvent Selection : Use slow evaporation in mixed solvents (e.g., DCM/hexane) to promote lattice formation.
  • Co-Crystallization : Add small-molecule additives (e.g., thiourea) to stabilize π-π stacking interactions between aromatic rings. Reference CCDC-1441403 for analogous oxadiazole derivatives .

Advanced: How can isotopic labeling or 2D NMR confirm regiochemistry and substituent orientation?

Answer:

  • ¹³C Labeling : Synthesize the oxadiazole ring with ¹³C-enriched carbons to track coupling patterns in HSQC spectra.
  • NOESY : Identify spatial proximity between piperidine protons and the methylsulfanyl group to confirm substituent positioning .

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